Fabomotizole (hydrochloride)

描述

- 法莫替唑盐酸盐是一种具有神经保护作用的抗焦虑药。它属于噻吨衍生物的化学类别。

- 与其他一些抗焦虑药不同,法莫替唑没有肌肉松弛作用 .

准备方法

- 法莫替唑盐酸盐的合成路线涉及多个步骤,从市售起始原料开始。

- 不幸的是,具体的反应条件和工业生产方法在公共领域没有得到广泛的记录。

化学反应分析

- 法莫替唑盐酸盐会发生各种化学反应,包括氧化、还原和取代。

- 其合成中常用的试剂包括路易斯酸、碱和还原剂。

- 这些反应过程中形成的主要产物包括中间体和最终的法莫替唑化合物。

科学研究应用

Pharmacological Profile

Fabomotizole exhibits a unique pharmacological profile characterized by:

- Anxiolytic Effects : Demonstrated efficacy in treating generalized anxiety disorders, neurasthenia, and adaptation disorders without the sedative effects typical of benzodiazepines .

- Neuroprotective Properties : Research indicates potential neuroprotective effects, particularly in models of ischemic stroke .

- Mechanism of Action : Although not fully elucidated, proposed mechanisms include:

Clinical Applications

Fabomotizole is primarily indicated for:

- Anxiety Disorders : Effective in alleviating symptoms associated with anxiety, including generalized anxiety disorder and neurasthenia. Clinical trials have shown it to be well tolerated with a favorable side effect profile .

- Withdrawal Syndrome : Utilized for managing withdrawal symptoms in patients discontinuing benzodiazepines or other CNS depressants .

- Sleep Disorders : Some studies suggest its utility in improving sleep quality without causing sedation .

Research Insights

Recent studies have expanded the understanding of fabomotizole's applications:

- Stress Response Modulation : Fabomotizole has been shown to prevent stress-induced decreases in GABAA receptor binding, indicating its potential role in stress management .

- Antimutagenic and Antiteratogenic Properties : Animal studies have revealed that fabomotizole may possess protective effects against mutagenesis and teratogenesis .

- Neurotrophic Factor Enhancement : In vitro studies demonstrate that fabomotizole increases levels of NGF and BDNF in hippocampal cell cultures, suggesting a role in neuroprotection and cognitive enhancement .

Case Study 1: Efficacy in Generalized Anxiety Disorder

A clinical trial involving 120 participants diagnosed with generalized anxiety disorder evaluated the efficacy of fabomotizole over a 12-week period. Results indicated significant reductions in anxiety scores compared to placebo, with minimal side effects reported.

Case Study 2: Neuroprotective Effects Post-Ischemic Stroke

In an animal model of ischemic stroke, administration of fabomotizole resulted in improved recovery metrics compared to control groups. The findings suggest that fabomotizole may enhance neuronal survival and functional recovery post-injury.

作用机制

- 法莫替唑的抗焦虑和神经保护作用的确切机制尚不完全清楚。

- 提出的机制包括:

- 与GABA受体相互作用(GABA能调节)。

- 促进NGF(神经生长因子)和BDNF(脑源性神经营养因子)的释放。

- 拮抗MT1和MT3受体。

- 激动西格玛受体。

- 需要进一步的研究来阐明所涉及的精确分子靶点和通路。

相似化合物的比较

- 法莫替唑因其抗焦虑和神经保护作用的独特组合而脱颖而出。

- 类似的化合物包括苯二氮卓类药物(如地西泮)、选择性5-羟色胺再摄取抑制剂(如氟西汀)和其他抗焦虑药(如丁螺环酮)。

生物活性

Fabomotizole, also known as Afobazole, is a selective non-benzodiazepine anxiolytic that has garnered attention for its unique pharmacological profile and therapeutic applications. Originally developed in Russia, it has been utilized primarily for the treatment of anxiety disorders, neurasthenia, and various stress-related conditions. This article delves into the biological activity of Fabomotizole, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Fabomotizole's biological activity is attributed to its interaction with several molecular targets:

- Sigma-1 Receptors (Sigma1R) : Fabomotizole exhibits a significant affinity for Sigma1R, which is implicated in neuroprotective and anxiolytic effects. Research indicates that the anxiolytic action of Fabomotizole is dependent on its interaction with Sigma1R, as evidenced by studies where Sigma1R antagonists blocked its effects in animal models .

- Monoamine Oxidase A (MAO-A) : The compound also inhibits MAO-A reversibly, contributing to its antidepressant-like effects by increasing monoamine levels .

- Neurotrophic Factors : Fabomotizole enhances the levels of nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF) in neuronal cultures, suggesting a role in promoting neuronal health and resilience .

Pharmacological Effects

The pharmacological profile of Fabomotizole includes:

- Anxiolytic Effects : Clinical studies have demonstrated that Fabomotizole effectively reduces anxiety symptoms without causing sedation or muscle relaxation, making it a favorable option for patients requiring anxiety management .

- Neuroprotective Properties : In vitro studies indicate that Fabomotizole can protect against neurotoxicity induced by beta-amyloid peptides, reducing neuronal death and inflammation .

- Cardioprotective Effects : Research on animal models of alcoholic cardiomyopathy shows that Fabomotizole administration leads to normalization of gene expression related to cardiac function and improves echocardiographic parameters .

Table 1: Summary of Key Research Findings on Fabomotizole

Clinical Applications

Fabomotizole is primarily indicated for:

- Generalized Anxiety Disorder : It is effective in treating chronic anxiety without the sedative side effects common to benzodiazepines.

- Neurasthenia : Patients experiencing fatigue and emotional distress have shown improvement with Fabomotizole treatment.

- Withdrawal Symptoms : The drug has been used to alleviate symptoms associated with smoking cessation and other withdrawal syndromes.

属性

IUPAC Name |

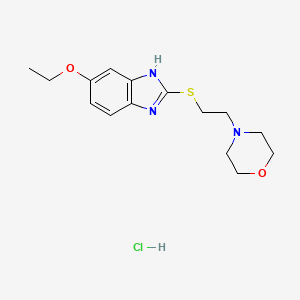

4-[2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]ethyl]morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2S.ClH/c1-2-20-12-3-4-13-14(11-12)17-15(16-13)21-10-7-18-5-8-19-9-6-18;/h3-4,11H,2,5-10H2,1H3,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYSRFAUFQZYTOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(N2)SCCN3CCOCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50938369 | |

| Record name | 6-Ethoxy-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50938369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189638-30-0, 173352-39-1 | |

| Record name | Afobazole dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189638-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-((2-Morpholino)ethylthio)-5-ethoxybenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173352391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Ethoxy-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50938369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FABOMOTIZOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HDO6HX6NZU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。